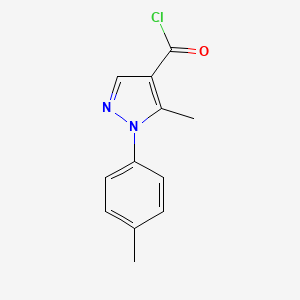
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the 5-position, a p-tolyl group at the 1-position, and a carbonyl chloride group at the 4-position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed:
Substitution Reactions: Products include amides, esters, and thioesters.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products depend on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential use in drug development. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carbonyl chloride group.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at the 3-position.
1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
Uniqueness: 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbonyl chloride is unique due to its carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and complex molecules.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-9(2)11(7-14-15)12(13)16/h3-7H,1-2H3 |
Clave InChI |
AJYKYBFAAFPBPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


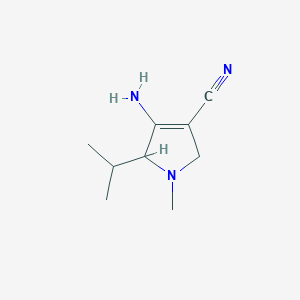
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

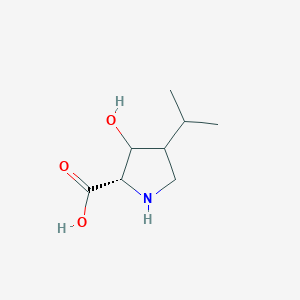


![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)

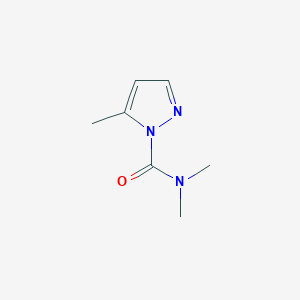
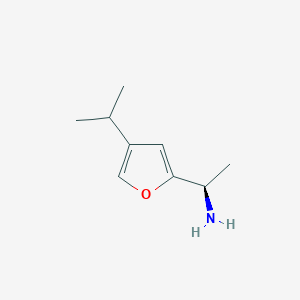
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
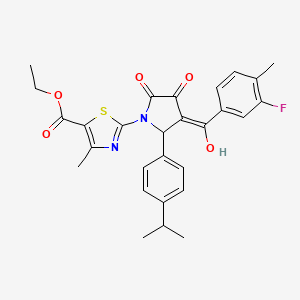
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
